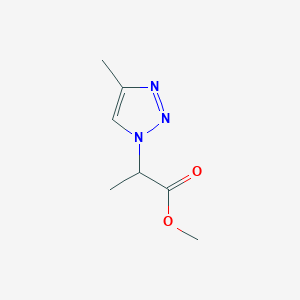
2-Ethoxy-4-(2-oxoethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(2-oxoethyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an ethoxy group and an oxoethyl group attached to a benzene ring with a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-oxoethyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzonitrile with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and minimize human intervention.
化学反応の分析
Types of Reactions
2-Ethoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy and oxoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-Ethoxy-4-(2-oxoethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-Ethoxy-4-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Ethoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-Oxoethyl)benzonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Ethoxy-4-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties.
Uniqueness
2-Ethoxy-4-(2-oxoethyl)benzonitrile is unique due to the presence of both ethoxy and oxoethyl groups, which confer specific chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-ethoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
WIVLTMABLIYLJQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


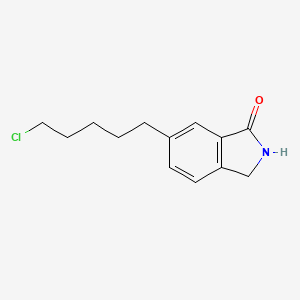
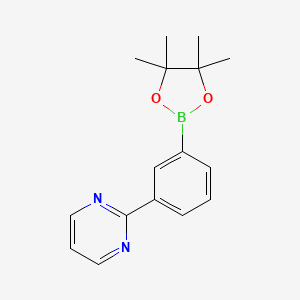
![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
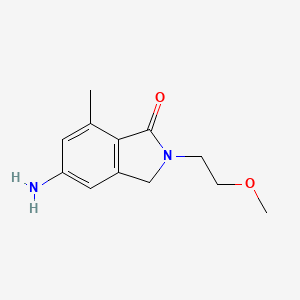
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)

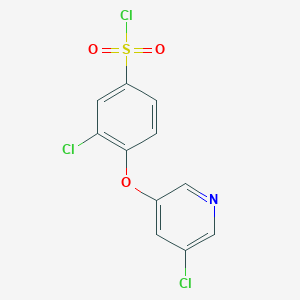

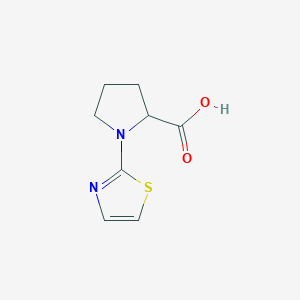
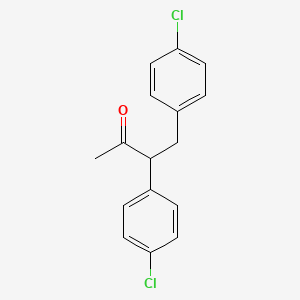
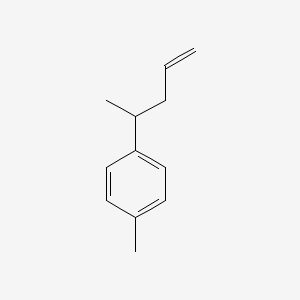
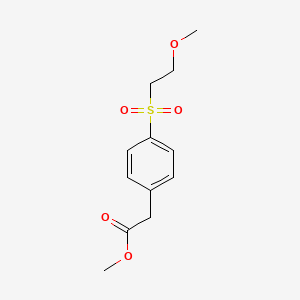
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)
